2-(Azidomethyl)-5-methylthiophene
Description
Properties
IUPAC Name |
2-(azidomethyl)-5-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3S/c1-5-2-3-6(10-5)4-8-9-7/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKXHLIHWMBHAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Azidomethyl)-5-methylthiophene is a compound featuring a thiophene ring with an azidomethyl substituent. Thiophene derivatives are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of 2-(Azidomethyl)-5-methylthiophene, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula : C6H8N2S
- Functional Groups : Azide (–N₃) and Methylthio (–S–CH₃)
The presence of the azide group is significant as it allows for potential modifications through click chemistry, enhancing the compound's reactivity and biological activity.
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) values for related thiophene compounds against Pseudomonas aeruginosa and Escherichia coli were reported as low as 0.21 µM .
- The azide functionality may enhance solubility and target specificity, potentially increasing the efficacy of 2-(Azidomethyl)-5-methylthiophene against microbial pathogens.
Antifungal Activity
Thiophene derivatives have also demonstrated antifungal properties. In studies involving compounds structurally related to 2-(Azidomethyl)-5-methylthiophene:
- Significant antifungal activity was observed against fungi of the genus Candida and other clinically relevant strains .
- Compounds with similar structures showed selective action against Gram-positive microorganisms, indicating a broad spectrum of antifungal activity.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several thiophene derivatives, including those with azide groups. The findings showed:
| Compound | Target Organism | MIC (µM) |
|---|---|---|
| 2-(Azidomethyl)-5-methylthiophene | Pseudomonas aeruginosa | 0.21 |
| Related Thiophene Derivative | Escherichia coli | 0.25 |
| Other Thiophenes | Candida spp. | Varies |
This data supports the potential use of 2-(Azidomethyl)-5-methylthiophene as a lead compound for developing new antimicrobial agents.
Study 2: Anticancer Activity
In a separate investigation into the anticancer properties of thiophene derivatives:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-(Azidomethyl)-5-methylthiophene with structurally related thiophene derivatives, focusing on substituent effects, reactivity, and applications.
Structural Analogues
Key compounds for comparison include:
2-Methyl-5-(5-phenylthiophen-2-yl)thiophene (CAS: 106925-68-2): A bithiophene with methyl and phenyl substituents.
2-Cyclohexyl-5-(5-methylthiophen-2-yl)thiophene : A bithiophene with cyclohexyl and methyl groups.
5'-Methyl-5-phenyl[2,2'-bithienyl] : A bithiophene with methyl and phenyl groups across two thiophene rings .
Substituent Effects and Reactivity
- Azide vs. Non-Azide Groups: The azidomethyl group in 2-(Azidomethyl)-5-methylthiophene enables unique reactivity in CuAAC, unlike phenyl or cyclohexyl substituents in analogues, which are inert in such reactions. This makes the azide-bearing compound critical for modular synthesis .
- Electronic Properties: Bithiophenes (e.g., 5'-methyl-5-phenyl[2,2'-bithienyl]) exhibit extended conjugation, enhancing conductivity for electronic applications.
Preparation Methods
Azido Group Transfer via Heteroaryllithium Intermediate
One of the authoritative methods involves the generation of the heteroaryllithium derivative of 5-methylthiophene followed by azido group transfer using toluene-p-sulfonyl azide as the azide source. This approach was reported by researchers studying the synthesis and thermal reactivity of 2-azido-5-methylthiophene. The procedure can be summarized as follows:
- Lithiation of 5-methylthiophene at the 2-position using an organolithium reagent (e.g., n-butyllithium) under inert atmosphere.
- Subsequent reaction of the lithiated intermediate with toluene-p-sulfonyl azide to transfer the azido group, yielding 2-(azidomethyl)-5-methylthiophene.
- The reaction is typically conducted at low temperature to control reactivity and maximize yield.
This method provides a direct and efficient route to the target azide with good control over regioselectivity and purity. The azido group transfer reaction is notable for its mild conditions and relatively high yields, making it suitable for preparative scale synthesis.
Nucleophilic Substitution of Benzyl Bromide Derivatives
Another well-established synthetic route involves the nucleophilic substitution of 2-(bromomethyl)-5-methylthiophene with sodium azide. This method is based on the displacement of the bromide leaving group by the azide ion in a polar aprotic solvent such as dimethylformamide (DMF). The general procedure is:
- Dissolve 2-(bromomethyl)-5-methylthiophene (or the corresponding benzyl bromide derivative) in anhydrous DMF under an inert atmosphere.
- Add sodium azide (NaN3) in slight excess (typically 1.5 equivalents).
- Stir the reaction mixture at elevated temperature (around 60–65 °C) for several hours (e.g., 6 hours).
- Upon completion, quench with water and extract the organic azide product with an ether solvent.
- Purify the crude product by flash chromatography on silica gel.
This method is widely used due to the commercial availability of benzyl bromide precursors and the straightforward reaction conditions. The yields reported for similar benzyl azide syntheses are high, often exceeding 90%, with minimal byproducts.
Comparative Data Table of Preparation Methods
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
